molecular formula C10H17NO2 B2552906 N-(2,6-Dimethyloxan-4-yl)prop-2-enamide CAS No. 2107654-87-3

N-(2,6-Dimethyloxan-4-yl)prop-2-enamide

Cat. No.: B2552906
CAS No.: 2107654-87-3
M. Wt: 183.251
InChI Key: UUECKCOIEFJFPX-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyloxan-4-yl)prop-2-enamide is an acrylamide derivative characterized by a 2,6-dimethyltetrahydropyran (oxane) ring substituent attached to the nitrogen atom of the prop-2-enamide backbone.

Properties

IUPAC Name

N-(2,6-dimethyloxan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-10(12)11-9-5-7(2)13-8(3)6-9/h4,7-9H,1,5-6H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUECKCOIEFJFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethyloxan-4-yl)prop-2-enamide typically involves the reaction of 2,6-dimethyloxan-4-amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethyloxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

N-(2,6-Dimethyloxan-4-yl)prop-2-enamide has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of temperature and pH-responsive polymers.

    Medicinal Chemistry: Investigated for its potential as a building block in drug design and synthesis.

    Material Science: Utilized in the development of smart materials and hydrogels for drug delivery systems.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The acrylamide moiety can undergo Michael addition reactions, which are crucial in its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antimicrobial Acrylamides
  • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) :
    • Exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy.
    • Substituent: Electron-withdrawing 3-fluoro-4-(trifluoromethyl)phenyl group.
    • Activity linked to meta/para substitution patterns on the aromatic ring .
Cytotoxic Acrylamides
  • (2E)-N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11) :
    • Demonstrated significant cytotoxicity in THP1-Blue™ NF-κB cells.
    • Substituent: Halogenated 4-bromo-3-chlorophenyl group.
    • Ortho/meta substitution correlates with cytotoxic effects .
Anti-inflammatory Acrylamides
  • (2E)-N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20) :
    • Attenuated NF-κB activation, showing superior anti-inflammatory activity to cinnamic acid.
    • Substituent: Polyhalogenated phenyl group with ortho/meta/para substitution .
D. N-(2,6-Dimethyloxan-4-yl)prop-2-enamide :
  • Substituent: 2,6-Dimethyloxane (saturated oxygen-containing ring).
  • Bioactivity: Reduced antimicrobial activity compared to electron-deficient aromatic analogs (e.g., Compound 10) but may exhibit unique pharmacokinetic profiles due to steric and electronic effects .

Physicochemical Properties and ADMET Considerations

Experimental lipophilicity (logD₇.₄) values for acrylamide analogs were determined via RP-HPLC/RP-TLC and correlated with computational models (r = 0.65) . Key findings:

Compound ID Substituent logD₇.₄ (Experimental) Key Activity
10 3-Fluoro-4-(trifluoromethyl)phenyl Moderate (~2.8) Antimicrobial
11 4-Bromo-3-chlorophenyl High (~3.5) Cytotoxic
20 2,6-Dibromo-3-chloro-4-fluorophenyl High (~3.7) Anti-inflammatory

For N-(2,6-Dimethyloxan-4-yl)prop-2-enamide:

  • Predicted logD₇.₄ : ~1.5–2.2 (lower due to oxane polarity).
  • ADMET Impact : Enhanced aqueous solubility may improve oral bioavailability but reduce membrane permeability compared to halogenated analogs .

Structural Similarity and Drug Design Implications

Principal Component Analysis (PCA) and Tanimoto similarity metrics from highlight critical substituent-position effects:

  • Meta/para halogenation maximizes antimicrobial activity.
  • Ortho substitution favors anti-inflammatory effects but increases cytotoxicity risks.
  • Non-aromatic substituents (e.g., oxane in the target compound) may disrupt π-π interactions critical for binding to bacterial targets, necessitating further optimization .

Comparison with Pharmaceutical Acrylamides

Osimertinib () :
  • Substituent: Complex aryl-pyrimidine group.
  • Use: Kinase inhibitor for non-small cell lung cancer.
  • Contrast: The target compound’s simpler oxane substituent lacks the aromatic diversity required for kinase inhibition but may offer reduced off-target toxicity .
Fentanyl Analogs () :
  • Substituent: Piperidine-4-yl with fluorophenyl groups.
  • Use: Opioid receptor agonists.
  • Contrast: The target compound’s oxane group avoids the opioid-like pharmacophore, suggesting divergent therapeutic applications .

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